![molecular formula C9H7BrN2O2 B170033 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 195986-74-4](/img/structure/B170033.png)
7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .Molecular Structure Analysis
The molecular structure of 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is characterized by a benzodiazepine ring, which is a seven-membered ring with two nitrogen constituents located at R1 and R4. The benzyl ring of this compound is substituted at R7 with a bromine group .Physical And Chemical Properties Analysis
The physicochemical properties of this compound include a molecular weight of 255.07, a high GI absorption, and a low skin permeation coefficient. It has a molar refractivity of 61.38 and a topological polar surface area of 58.2 Ų. The compound is soluble in water, with a solubility of 1.32 mg/ml .Scientific Research Applications
Enantioselective Ring Contraction
A study by Antolak et al. (2014) explored the enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones. This process led to the formation of quinolone-2,4-diones with high enantioselectivity, demonstrating a potential pathway for creating drug scaffolds (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Bromination Reactions
Gorringe et al. (1969) detailed bromination reactions specific to 2,3-dihydro-1H-1,4-diazepines, including 7-bromo variants. They discovered that these compounds predominantly undergo bromination at the 6-position, with other possible substitutions under certain conditions (Gorringe, Lloyd, Wasson, Marshall, & Duffield, 1969).
Novel Heterocycles Synthesis
Bardovskyi et al. (2020) focused on synthesizing new heterocycles related to aryl[e][1,3]diazepinediones, which included structures based on 7-bromo variants. This work emphasized the role of these compounds in drug design, highlighting their potential as precursors for drug-like molecules (Bardovskyi, Grytsai, Ronco, & Benhida, 2020).
Quantum Chemical Studies
Sylaja et al. (2016) conducted quantum chemical studies on similar compounds, including 7-chloro variants of diazepine diones. Their work provided insights into molecular geometry, vibrational frequencies, and potential energy distributions, which are essential for understanding the physical and chemical properties of these compounds (Sylaja, Gunasekaran, & Srinivasan, 2016).
Synthesis of Fluorine-Containing Derivatives
Kamitori et al. (2008) explored the synthesis of fluorine-containing dihydrobenzo[b][1,4]diazepinols. This research demonstrated the potential of 7-bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione derivatives in creating novel compounds with potential pharmacological applications (Kamitori, Ota, Tomoda, Terai, Shibata, Médebielle, & Okada, 2008).
Multi-Component Synthesis
Noushini et al. (2015) reported a new approach for synthesizing 1,4-benzodiazepine-3,5-diones based on the Petasis reaction. This method could be applicable to the synthesis of this compound derivatives, offering a pathway to diverse compound synthesis (Noushini, Mahdavi, Firoozpour, Moghimi, Shafiee, & Foroumadi, 2015).
Alkylation Studies
Pavlovsky et al. (2009) investigated the alkylation of this compound derivatives, providing crucial insights into the chemical behavior and reactivity of these compounds. This research is vital for understanding how these compounds can be modified for various applications (Pavlovsky, Semenishina, Andronati, Filippova, Simonov, Gdaniec, & Lipkowski, 2009).
properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHJODGGBYWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377763 | |
| Record name | 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195986-74-4 | |
| Record name | 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)
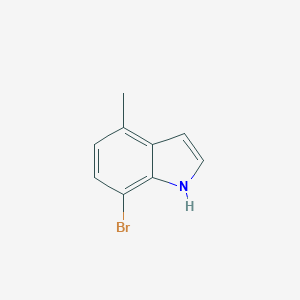

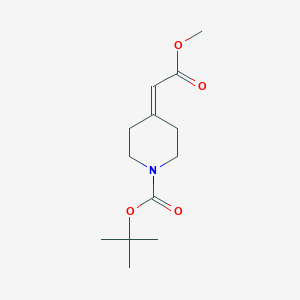

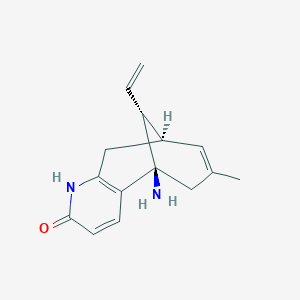
![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)
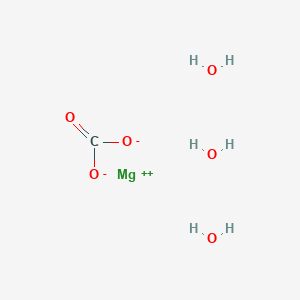

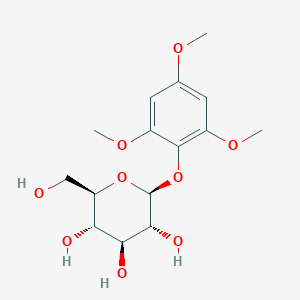
![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)